molecular formula C19H22N2O3 B11084026 Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]-

Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]-

Cat. No.: B11084026
M. Wt: 326.4 g/mol
InChI Key: BWNVJRYTHVWIGP-UHFFFAOYSA-N
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Description

6-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require precise control of temperature, pH, and the use of appropriate catalysts.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents .

Medicine

In medicine, indole derivatives are used in the development of drugs targeting various diseases. This compound’s potential biological activities make it a candidate for drug discovery and development .

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 6-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. This compound could inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID apart is its specific structure, which combines an indole moiety with a cyclohexene ring. This unique combination could result in distinct biological activities and chemical reactivity, making it a valuable compound for further research .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H22N2O3/c1-12-13(14-6-4-5-9-17(14)21-12)10-11-20-18(22)15-7-2-3-8-16(15)19(23)24/h2-6,9,15-16,21H,7-8,10-11H2,1H3,(H,20,22)(H,23,24)

InChI Key

BWNVJRYTHVWIGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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